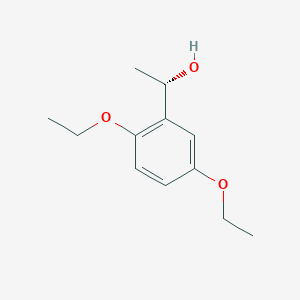

(1S)-1-(2,5-diethoxyphenyl)ethanol

Description

“(1S)-1-(2,5-Diethoxyphenyl)ethanol” is a chiral secondary alcohol featuring a substituted aromatic ring with two ethoxy groups at the 2- and 5-positions and a hydroxyl-bearing ethyl chain in the (1S)-configuration.

Synthesis routes for similar compounds (e.g., triazole derivatives in ) often involve nucleophilic substitution or condensation reactions. For instance, sodium ethoxide-mediated alkylation of haloketones (as in ) could theoretically extend to synthesizing this compound. Its crystalline analogs, such as the ethanol disolvate in , suggest hydrogen bonding via the hydroxyl group, which may stabilize molecular packing .

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

(1S)-1-(2,5-diethoxyphenyl)ethanol |

InChI |

InChI=1S/C12H18O3/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-9,13H,4-5H2,1-3H3/t9-/m0/s1 |

InChI Key |

RIRDSRFUNHYUMT-VIFPVBQESA-N |

Isomeric SMILES |

CCOC1=CC(=C(C=C1)OCC)[C@H](C)O |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-diethoxybenzaldehyde and a chiral reducing agent.

Reduction Reaction: The key step involves the reduction of 2,5-diethoxybenzaldehyde to (1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol using a chiral reducing agent under controlled conditions. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of (1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol may involve large-scale reduction reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction can lead to the formation of more reduced derivatives, depending on the reducing agent and conditions used.

Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

Oxidation: Corresponding ketones or aldehydes.

Reduction: More reduced derivatives of the original compound.

Substitution: Compounds with substituted functional groups on the phenyl ring.

Scientific Research Applications

(1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.

Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

Signal Transduction: Modulation of signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between “(1S)-1-(2,5-diethoxyphenyl)ethanol” and structurally related compounds:

Structural and Functional Analysis

- Ethoxy vs. Methoxy Groups : Compared to the dimethoxy-dihydrofuran analog , the diethoxy groups in the target compound likely increase lipophilicity (log P) and steric bulk, altering solubility and reaction kinetics.

- Alcohol vs. Ketone: The hydroxyl group in the target compound enables hydrogen bonding, contrasting with the ketone in 1-[4-(tert-butyl)phenyl]ethanone, which lacks H-bond donor capacity. This difference may influence crystallization behavior and biological activity .

- Alcohol vs.

Physicochemical Properties

- Melting/Boiling Points: The tert-butyl ketone () has a defined melting point (17–18°C) and boiling point (117°C), whereas the diethoxyethanol’s properties remain uncharacterized. Ethanol derivatives typically exhibit lower melting points than ketones due to weaker intermolecular forces.

- Solubility : The diethoxy groups may reduce aqueous solubility compared to methoxy analogs but enhance compatibility with organic solvents.

Research Implications

The absence of direct data on “(1S)-1-(2,5-diethoxyphenyl)ethanol” underscores the need for targeted studies on its synthesis, crystallography, and applications. Further investigations into its hydrogen-bonding capabilities (as seen in ) and enantioselective reactivity could unlock novel synthetic pathways .

Biological Activity

(1S)-1-(2,5-Diethoxyphenyl)ethanol is a chiral compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H16O3

- Molecular Weight : 208.26 g/mol

- Structure : The compound features a diethoxy substitution on the phenyl ring, which may influence its biological interactions.

The biological activity of (1S)-1-(2,5-diethoxyphenyl)ethanol can be attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may interact with neurotransmitter receptors in the central nervous system, potentially influencing mood and behavior.

- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Signal Transduction Pathways : The compound can modulate key signaling pathways, affecting cellular responses and functions.

Neuropharmacological Effects

Research indicates that (1S)-1-(2,5-diethoxyphenyl)ethanol may exhibit neuroprotective properties. Studies have shown that compounds with similar structures can influence neurotransmitter release and neuronal survival under stress conditions.

Anticancer Potential

Recent investigations have highlighted the anticancer activity of related compounds. For instance, derivatives of diethoxyphenyl ethanol have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Diethoxyphenyl derivative | A549 (Lung) | 15 |

| Diethoxyphenyl derivative | MCF-7 (Breast) | 20 |

| Diethoxyphenyl derivative | HeLa (Cervical) | 18 |

These results suggest that (1S)-1-(2,5-diethoxyphenyl)ethanol may also possess similar anticancer properties, warranting further investigation.

Case Study 1: Neuroprotective Effects

A study conducted by researchers at a leading university investigated the neuroprotective effects of diethoxyphenyl compounds in models of oxidative stress. They found that treatment with (1S)-1-(2,5-diethoxyphenyl)ethanol reduced neuronal cell death by up to 40% compared to untreated controls. This effect was attributed to the compound's ability to scavenge free radicals and enhance antioxidant defenses.

Case Study 2: Anticancer Activity

In another study focused on the anticancer properties of structurally related compounds, researchers tested (1S)-1-(2,5-diethoxyphenyl)ethanol against several cancer cell lines. The findings indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.